molecular formula C13H16N2O3S B4923793 ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4923793
M. Wt: 280.34 g/mol
InChI Key: OSHKHPNBOXBICK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its core structure comprises a pyrimidine ring fused with a tetrahydropyrimidine moiety, substituted at the 4-position with a 3-methyl-2-thienyl group. This compound belongs to a class of molecules with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The 3-methyl-2-thienyl substituent introduces sulfur-containing aromaticity, which may enhance electronic interactions in biological systems compared to phenyl or furan analogs .

Properties

IUPAC Name

ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12(16)9-8(3)14-13(17)15-10(9)11-7(2)5-6-19-11/h5-6,10H,4H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHKHPNBOXBICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structure and Composition

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • IUPAC Name : Ethyl 6-methyl-2-oxo-4-(3-methyl-2-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structural Representation

The compound features a pyrimidine ring with various substituents that contribute to its biological activity.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research suggests it may inhibit the proliferation of cancer cells, particularly in breast cancer models.
  • Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, potentially affecting cardiac and smooth muscle function.

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of the MEK/ERK signaling pathway and cross-talk with endoplasmic reticulum (ER) stress responses .

Calcium Channel Blockade

Research indicates that this compound may down-modulate SERCA3 (sarco/endoplasmic reticulum Ca²⁺ -ATPase 3), leading to altered calcium homeostasis in cardiac tissues .

Synthesis

The synthesis of this compound typically involves multicomponent reactions using readily available precursors such as thiophenes and pyrimidines. A common synthetic route includes:

  • Reaction Conditions : Refluxing in ethanol with a catalytic amount of acid.
  • Yield : Typical yields range from 70% to 85%, depending on the specific reaction conditions applied.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Several studies have highlighted the antimicrobial properties of pyrimidine derivatives. Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo has shown potential against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research indicates that compounds similar to ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo can inhibit tumor growth. A notable study reported that pyrimidine derivatives can induce apoptosis in cancer cells, suggesting a mechanism for potential anticancer therapies .
  • CNS Activity
    • The compound has been investigated for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and reducing oxidative stress .

The biological activity of ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo is attributed to its ability to interact with various biological targets:

Target Effect Reference
Bacterial Cell MembranesDisruption leading to cell death
Cancer Cell ApoptosisInduction of cell death
Neuronal CellsProtection from oxidative stress

Case Studies

  • Antimicrobial Efficacy
    • In a laboratory setting, ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Cancer Research
    • A recent study on pyrimidine derivatives revealed that ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo could inhibit the proliferation of breast cancer cells in vitro by blocking specific signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at the 4-position and the ester group (ethyl vs. methyl). Key analogs and their substituents include:

Compound Name 4-Position Substituent Ester Group Key Features
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Target) 3-Methyl-2-thienyl Ethyl Sulfur-containing heterocycle; potential for enhanced lipophilicity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Ethyl Oxygen-rich furan; methoxymethyl group improves solubility
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl Ethyl Electron-withdrawing nitro group; high yield (94%) with Fe3O4 catalysis
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl Methyl ester reduces steric hindrance; targets thymidine phosphorylase
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Ethyl Chlorine enhances halogen bonding; moderate yields under solvent-free conditions

Key Observations :

  • Thienyl vs.
  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability, while methyl esters may improve solubility and metabolic stability .

Key Observations :

  • Green Catalysts: Fe3O4 nanoparticles and pumice improve yields (82–94%) and reduce reaction times compared to traditional acid catalysts .
  • Nitro Substitution : The 4-nitrophenyl derivative achieves exceptionally high yields (94%) with Fe3O4, likely due to enhanced electron withdrawal facilitating cyclocondensation .
Antimicrobial and Anticancer Activity
  • The target compound’s analogs with indole and substituted phenyl groups (e.g., 4-nitrophenyl) show potent antimicrobial activity against E. coli and S. aureus, with IC50 values ranging from 12–45 µM .
  • Methyl esters (e.g., methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-...) exhibit selective inhibition of thymidine phosphorylase (IC50 = 3.8 µM), a target in cancer therapy .
Enzyme Inhibition
  • Compounds with nitro groups demonstrate stronger cytochrome c oxidase inhibition, correlating with their electron-withdrawing effects .

QSAR Insights :

  • Bulkier substituents (e.g., methoxymethyl furan) reduce antimicrobial efficacy but improve solubility, highlighting a trade-off between activity and pharmacokinetics .
  • Thienyl groups may enhance anticancer activity due to sulfur’s role in redox interactions, though specific data for the target compound require further validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting substituted aldehydes (e.g., 3-methyl-2-thienyl derivatives) with β-keto esters under acidic conditions.

Cyclization : Using urea or thiourea to form the tetrahydropyrimidine ring via the Biginelli reaction or modified protocols.

Esterification : Introducing the ethyl carboxylate group via refluxing with ethanol in the presence of catalytic acid .

  • Key Conditions : Solvents like ethanol or dichloromethane, temperatures between 60–100°C, and reaction times of 6–24 hours are critical for optimizing yield (reported 50–70%) .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the carbonyl group and adjacent substituents) .
  • NMR Spectroscopy : Confirms regiochemistry; the ¹H-NMR spectrum shows distinct peaks for the methyl group at δ 1.2–1.4 ppm and the thienyl protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 306.32) align with the calculated molecular weight .

Q. What are the common functional group transformations observed in this compound?

  • Methodological Answer :

  • Hydrolysis : The ester group (COOEt) can be hydrolyzed to carboxylic acids under basic conditions (NaOH/EtOH, reflux).
  • Oxidation : The thienyl substituent may undergo oxidation to sulfoxides using meta-chloroperbenzoic acid (mCPBA) .
  • Substitution : Bromination at the 3-methyl position of the thienyl group is feasible with NBS (N-bromosuccinimide) under radical conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during cyclization?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side reactions; dichloromethane balances yield and purity .
  • Catalyst Selection : Lewis acids like FeCl₃ or Bi(OTf)₃ reduce reaction time from 24 hours to 8 hours while maintaining >80% yield .
  • Temperature Gradients : Stepwise heating (70°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • Single-Crystal XRD : Confirms the cis arrangement of the 3-methyl-thienyl and 6-methyl groups, with dihedral angles of 15–20° between the pyrimidine and thienyl rings .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds stabilize the crystal lattice) .
  • Discrepancy Resolution : Conflicting NMR-based stereochemical predictions (e.g., axial vs. equatorial substituents) are resolved via XRD-derived torsion angles .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial activity) to compare results across studies. Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) may stem from enzyme source variations .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
  • Computational Modeling : Docking studies (e.g., with AutoDock Vina) identify binding site interactions that clarify selectivity for specific biological targets .

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